N-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-2-pyrazinecarboxamide
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Overview
Description
N-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-2-pyrazinecarboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrazine ring, a phenylpropyl group, and an amide linkage, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-2-pyrazinecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Preparation of 1-methyl-3-phenylpropylamine: This intermediate can be synthesized through the reductive amination of 3-phenylpropionaldehyde with methylamine.
Formation of the amide bond: The intermediate 1-methyl-3-phenylpropylamine is then reacted with 2-pyrazinecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, solvent choice, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
N-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-2-pyrazinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-2-pyrazinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The phenylpropyl group and pyrazine ring may facilitate binding to specific sites, leading to inhibition or activation of biological pathways . The amide linkage plays a crucial role in maintaining the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Labetalol: A non-selective α, β-adrenoceptor antagonist used in the treatment of hypertension.
1-Methyl-3-phenylpropylamine: An intermediate used in the synthesis of various pharmaceuticals.
Uniqueness
N-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-2-pyrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C17H20N4O2 |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N-[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c1-13(7-8-14-5-3-2-4-6-14)21-16(22)12-20-17(23)15-11-18-9-10-19-15/h2-6,9-11,13H,7-8,12H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
UKZLAXSPJZTMDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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